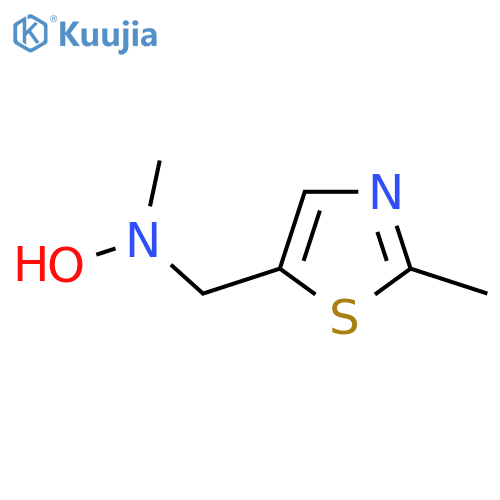Cas no 1506842-92-7 (N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine)

1506842-92-7 structure
商品名:N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine
- N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine
- 1506842-92-7
- EN300-1745215
-
- インチ: 1S/C6H10N2OS/c1-5-7-3-6(10-5)4-8(2)9/h3,9H,4H2,1-2H3
- InChIKey: BHBUUKCDOVFDHU-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1CN(C)O
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745215-0.25g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.25g |
$814.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-5.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 5g |
$2566.0 | 2023-06-03 | ||
| Enamine | EN300-1745215-0.1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.1g |
$779.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-1.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 1g |
$884.0 | 2023-06-03 | ||
| Enamine | EN300-1745215-10.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 10g |
$3807.0 | 2023-06-03 | ||
| Enamine | EN300-1745215-2.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 2.5g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 1g |
$884.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-0.05g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.05g |
$744.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-0.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.5g |
$849.0 | 2023-09-20 | ||
| Enamine | EN300-1745215-5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 5g |
$2566.0 | 2023-09-20 |
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
4. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1506842-92-7 (N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine) 関連製品
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
